molecular formula C7H10FNO3 B12879590 Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate

Cat. No.: B12879590
M. Wt: 175.16 g/mol
InChI Key: ARGVGRLIZZVZOZ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a fluorine atom and a carbonyl group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 2-fluoropyrrolidine-1-carboxylate with an oxidizing agent to introduce the carbonyl group at the 5-position. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Highly oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The carbonyl group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-oxopyrrolidine-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 2-oxopyrrolidine-4-carboxylate: Has the carbonyl group at a different position, affecting its reactivity and applications.

    Ethyl 5-oxopyrrolidine-3-carboxylate: Another positional isomer with distinct properties.

The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.

Biological Activity

Ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

This compound has a molecular formula of C7H10FNO2C_7H_{10}FNO_2 and a molecular weight of approximately 175.16 g/mol. The presence of the fluorine atom at the 2-position enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds structurally related to this pyrrolidine derivative have shown promise against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve disruption of cellular viability through apoptosis induction.

Case Study: A549 Cell Line

In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells using MTT assays. The results indicated that certain modifications in the structure significantly enhanced anticancer activity:

CompoundViability (%)Significance (p-value)
Control (Untreated)100%-
This compound71.3%p < 0.05
Modified Derivative A38.3%p < 0.001
Modified Derivative B24.5%p < 0.0001

These findings suggest that structural modifications can greatly influence the efficacy of the compound against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. The structure-dependent nature of these compounds indicates that specific substitutions can enhance their effectiveness against resistant strains.

Case Study: Antimicrobial Screening

A series of derivatives were screened for antimicrobial activity using broth microdilution techniques against various pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC) µg/mL
This compoundS. aureus (MRSA)>128
Modified Derivative CS. aureus (MRSA)64
Modified Derivative DE. coli (resistant strain)32

The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting potential for development as therapeutic agents against resistant infections.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of this compound has revealed that these compounds may interact with specific enzyme pathways and receptors involved in cell signaling and growth regulation. Preliminary binding affinity studies indicate interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Properties

Molecular Formula

C7H10FNO3

Molecular Weight

175.16 g/mol

IUPAC Name

ethyl 2-fluoro-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H10FNO3/c1-2-12-7(11)9-5(8)3-4-6(9)10/h5H,2-4H2,1H3

InChI Key

ARGVGRLIZZVZOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CCC1=O)F

Origin of Product

United States

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